molecular formula C17H27N5O2 B7553962 1-[1-[3-(1,3,5-Trimethylpyrazol-4-yl)propanoyl]piperidin-3-yl]imidazolidin-2-one

1-[1-[3-(1,3,5-Trimethylpyrazol-4-yl)propanoyl]piperidin-3-yl]imidazolidin-2-one

Cat. No. B7553962
M. Wt: 333.4 g/mol
InChI Key: JTDXGNSCBJREED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[1-[3-(1,3,5-Trimethylpyrazol-4-yl)propanoyl]piperidin-3-yl]imidazolidin-2-one, also known as TAK-659, is a highly selective and potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in the development and activation of B cells, which are responsible for producing antibodies in the immune system. Therefore, TAK-659 has been extensively studied for its potential therapeutic applications in various diseases, including cancer and autoimmune disorders.

Mechanism of Action

1-[1-[3-(1,3,5-Trimethylpyrazol-4-yl)propanoyl]piperidin-3-yl]imidazolidin-2-one works by selectively inhibiting the activity of BTK, which is a key enzyme involved in the development and activation of B cells. BTK is essential for the signaling pathways that lead to the activation of B cells and the production of antibodies. By inhibiting BTK, this compound prevents the activation of B cells and the production of antibodies, leading to the suppression of the immune response.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In preclinical studies, this compound has been shown to inhibit the activation of B cells and the production of antibodies. This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells, leading to the inhibition of tumor growth and proliferation. In addition, this compound has been shown to reduce inflammation and suppress the immune response in autoimmune disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-[1-[3-(1,3,5-Trimethylpyrazol-4-yl)propanoyl]piperidin-3-yl]imidazolidin-2-one is its high selectivity and potency in inhibiting BTK. This makes it a valuable tool for studying the role of BTK in various diseases and for developing new therapies targeting BTK. However, one of the limitations of this compound is its relatively short half-life, which may limit its efficacy in vivo. In addition, this compound may have off-target effects on other kinases, which may affect its specificity and selectivity.

Future Directions

There are several future directions for research on 1-[1-[3-(1,3,5-Trimethylpyrazol-4-yl)propanoyl]piperidin-3-yl]imidazolidin-2-one. One area of research is the development of more potent and selective BTK inhibitors with longer half-lives and fewer off-target effects. Another area of research is the identification of biomarkers that can predict the response to BTK inhibition in different diseases. In addition, there is a need for further studies to investigate the safety and efficacy of this compound in clinical trials, particularly in combination with other therapies. Finally, there is a need for further studies to investigate the role of BTK in other diseases beyond cancer and autoimmune disorders.

Synthesis Methods

1-[1-[3-(1,3,5-Trimethylpyrazol-4-yl)propanoyl]piperidin-3-yl]imidazolidin-2-one can be synthesized using a multi-step process involving the reaction of several chemical intermediates. The first step involves the reaction of 1,3,5-trimethylpyrazole with 3-chloropropionyl chloride to form 3-(1,3,5-trimethylpyrazol-4-yl)propanoic acid. This acid is then reacted with piperidine to form 1-[3-(1,3,5-trimethylpyrazol-4-yl)propanoyl]piperidine. The final step involves the reaction of this compound with imidazolidin-2-one to form this compound.

Scientific Research Applications

1-[1-[3-(1,3,5-Trimethylpyrazol-4-yl)propanoyl]piperidin-3-yl]imidazolidin-2-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer and autoimmune disorders. In preclinical studies, this compound has shown promising results in inhibiting the growth and proliferation of cancer cells, particularly in B-cell malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). This compound has also shown potential in treating autoimmune disorders such as rheumatoid arthritis and lupus by suppressing the activation of B cells and reducing the production of autoantibodies.

properties

IUPAC Name

1-[1-[3-(1,3,5-trimethylpyrazol-4-yl)propanoyl]piperidin-3-yl]imidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N5O2/c1-12-15(13(2)20(3)19-12)6-7-16(23)21-9-4-5-14(11-21)22-10-8-18-17(22)24/h14H,4-11H2,1-3H3,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTDXGNSCBJREED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)CCC(=O)N2CCCC(C2)N3CCNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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